Epifriedelanol

Übersicht

Beschreibung

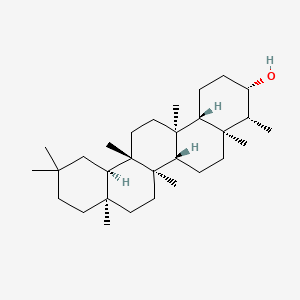

Epi-Friedelanol is a triterpenoid.

Epifriedelanol is a natural product found in Elephantopus scaber, Anchietea salutaris, and other organisms with data available.

Wirkmechanismus

Target of Action

Epifriedelanol, a triterpenoid isolated from the root bark of Ulmus davidiana , has been found to exhibit antitumor activity and antibacterial effects . The primary targets of this compound are human primary cells and certain bacterial species . It inhibits cellular senescence in human primary cells and demonstrates bacteriostatic activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets to inhibit their normal function. In human primary cells, it inhibits cellular senescence .

Biochemical Pathways

It is known that bacteriostatic agents like this compound function by inhibiting bacterial protein synthesis or metabolic pathways

Pharmacokinetics

It is known that this compound is a triterpenoid isolated from the root bark of ulmus davidiana . More research is needed to understand the pharmacokinetics of this compound .

Result of Action

The result of this compound’s action is the inhibition of cellular senescence in human primary cells and bacteriostatic activity against certain bacterial species . This means that this compound can prevent the aging of cells and inhibit the growth of certain bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of active compounds in naturally grown plants is directly affected by species and environmental factors . Furthermore, the production of this compound can be enhanced in certain conditions, such as the presence of specific elicitors . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Epifriedelanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have inhibitory effects on adriamycin-induced cellular senescence in human fibroblasts (HDFs) and human umbilical vein endothelial cells (HUVECs) . The nature of these interactions is primarily inhibitory, suggesting that this compound may act as a regulator in certain biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing cellular senescence in human primary cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress adriamycin-induced cellular senescence as well as replicative senescence in HDFs and HUVECs .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression . The exact molecular target of this compound has not been fully elucidated yet.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the bacteriostatic effect of this compound on Staphylococcus aureus did not allow the growth of bacteria but did not cause a reduction in colony-forming units (CFU) over time . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biologische Aktivität

Epifriedelanol, a pentacyclic triterpenoid, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is primarily isolated from plants such as Ulmus davidiana and Guazuma ulmifolia , as well as other species like Ipomoea batatas . Its structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound against various cancer types:

- Prostate Cancer : Research indicates that this compound exhibits significant antiproliferative effects on prostate cancer cell lines (DU145 and PC3). In vitro studies showed an IC50 value of approximately 32.32 µM for DU145 cells and 35.22 µM for PC3 cells. The compound promotes apoptosis by enhancing the expression of pro-apoptotic proteins such as BAX and P53 while reducing anti-apoptotic proteins like BCL-2 and NF-κB .

- Ovarian Cancer : this compound has demonstrated dual inhibitory activity against ovarian cancer cells. Molecular docking studies suggest strong binding affinities to proteins associated with cancer progression, indicating its potential as a therapeutic agent .

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases. Studies have reported that it reduces levels of inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models . The compound's ability to modulate inflammatory responses suggests its potential use in developing treatments for inflammatory conditions.

Antimicrobial Activity

The antibacterial properties of this compound have also been explored. It has exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus , with moderate effects against other pathogens like Escherichia coli and Klebsiella pneumoniae . The compound's bacteriostatic effects make it a candidate for further research in antimicrobial therapy .

Molecular Mechanisms

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells through the activation of caspases and modulation of apoptotic protein expression .

- Cellular Senescence Inhibition : It has been found to reduce cellular senescence in human primary cells, which may contribute to its anti-aging properties .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antihyperlipidemic Activity

Recent studies have highlighted the potential of epifriedelanol as an antihyperlipidemic agent. A molecular docking study demonstrated its strong binding affinity to Lanosterol 14α-Demethylase and Squalene Synthase, which are critical enzymes involved in cholesterol biosynthesis. The binding affinities were reported as -11.2 kcal/mol and -10.3 kcal/mol respectively, indicating that this compound may effectively inhibit these enzymes, thereby contributing to lipid metabolism regulation and management of hypercholesterolemia .

1.2 Anti-Inflammatory Effects

This compound has been isolated from Hemp roots and shown to possess anti-inflammatory properties. Elicitation techniques in plant tissue cultures have enhanced the production of this compound significantly, suggesting its potential use in developing natural anti-inflammatory agents . The compound's efficacy in reducing inflammatory markers positions it as a candidate for therapeutic applications in inflammatory diseases.

1.3 Anticancer Properties

In vitro studies have indicated that this compound enhances the cytotoxic effects of adriamycin (a chemotherapeutic agent) against resistant cancer cells (K562/ADM). This enhancement is attributed to the down-regulation of P-glycoprotein and multidrug resistance-associated proteins, which are often responsible for drug resistance in cancer therapy . The combination of this compound with adriamycin resulted in a significant reduction in the half-maximal inhibitory concentration (IC50), suggesting its potential role as an adjuvant therapy in cancer treatment.

Biotechnological Applications

2.1 Plant Tissue Culture

The production of this compound through plant tissue culture techniques has been investigated to optimize yields. Studies have shown that hairy root cultures treated with elicitors like salicylic acid can significantly increase the levels of this compound, making it a viable method for large-scale production . This biotechnological approach not only enhances yield but also ensures the sustainability of sourcing this valuable compound.

2.2 Dietary Supplements and Cosmetics

Due to its anti-aging properties, this compound is being explored for applications in dietary supplements and cosmetics. Research indicates that it reduces cellular senescence in human cells, suggesting its potential use in products aimed at modulating aging processes and associated diseases . This application aligns with growing consumer interest in natural ingredients for health and beauty products.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Eigenschaften

IUPAC Name |

(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQFROEGGNAER-PFOIMGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937494 | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16844-71-6 | |

| Record name | Epifriedelanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epifriedelanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epifriendelanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.